2-Amino-3-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-Amino-3-(1,3-thiazol-2-yl)propanamide is a heterocyclic organic compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-halo ketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-3-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This compound has been shown to interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
3-(2-amino-1,3-thiazol-4-yl)propanamide: Another thiazole derivative with comparable properties.
Uniqueness
2-Amino-3-(1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives through substitution reactions makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-4(6(8)10)3-5-9-1-2-11-5/h1-2,4H,3,7H2,(H2,8,10) |
InChI Key |
XHPYTOLGPKNKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(C(=O)N)N |
Origin of Product |
United States |
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